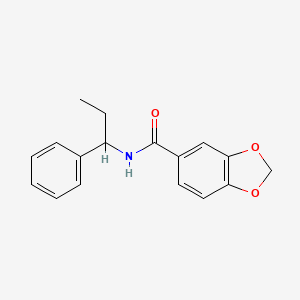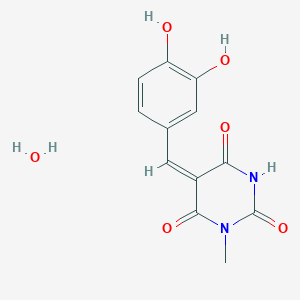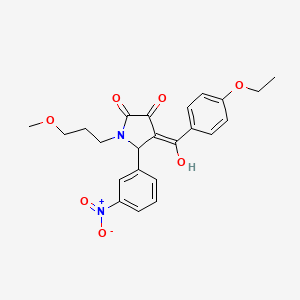![molecular formula C18H19NO3 B5376957 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5376957.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a synthetic analogue of the natural compound curcumin, which is found in turmeric. DMPP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-oxidant effects and has been studied for its potential use in treating oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is its relatively low toxicity, which makes it a promising candidate for further research and potential clinical use. However, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One area of interest is the development of novel 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one's potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and its potential applications in various fields of scientific research.
合成法
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylacetophenone in the presence of a base catalyst. The resulting product is then treated with an amine, such as aniline, to form the final compound.
科学的研究の応用
3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(3,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases, such as arthritis.
特性
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)16(20)10-11-19-15-8-9-17(21-2)18(12-15)22-3/h4-12,19H,1-3H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHGOXCEHVUAJ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)

![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5376899.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5376919.png)


![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5376939.png)
![3-({1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5376946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5376951.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5376954.png)
![N'-(2-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5376969.png)